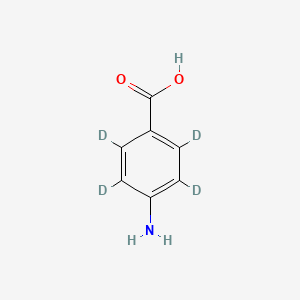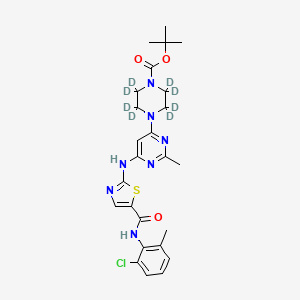
N-Boc-N-deshydroxyethyl Dasatinib-d8
描述
N-Boc-N-deshydroxyethyl Dasatinib-d8 is a deuterated derivative of N-Boc-N-deshydroxyethyl Dasatinib, which itself is a derivative of Dasatinib. Dasatinib is a well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly chronic myeloid leukemia and acute lymphoblastic leukemia. The deuterated version, this compound, is often used in scientific research to study metabolic pathways and the pharmacokinetics of Dasatinib.
作用机制
Target of Action
N-Boc-N-deshydroxyethyl Dasatinib-d8 is a complex compound with a specific set of targetsSimilar compounds have been found to target theSomatostatin Receptor and the Vasopressin Receptor . These receptors play crucial roles in various biological processes, including the regulation of hormone secretion and the control of water balance in the body.
生化分析
Biochemical Properties
N-Boc-N-deshydroxyethyl Dasatinib-d8 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases. This compound interacts with several enzymes and proteins, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. The interaction with these kinases involves the binding of this compound to the ATP-binding site, thereby inhibiting their activity. This inhibition disrupts the signaling pathways that are crucial for the proliferation and survival of cancer cells .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the activity of BCR-ABL and SRC family kinases. This compound also affects cell signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, leading to altered gene expression and cellular metabolism. The inhibition of these pathways by this compound results in reduced cell growth and increased cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This binding prevents the phosphorylation of downstream signaling molecules, leading to the disruption of key signaling pathways involved in cell proliferation and survival. Additionally, this compound can induce changes in gene expression by inhibiting transcription factors that are regulated by tyrosine kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosine kinases and reduces tumor growth without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as weight loss, gastrointestinal disturbances, and hematological toxicity. These toxic effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidative deamination and N-dealkylation. The enzymes involved in these metabolic processes include cytochrome P450 isoforms, such as CYP3A4. The metabolism of this compound can affect its pharmacokinetics and bioavailability, influencing its therapeutic efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which can affect its cellular uptake and efflux. Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s activity and function can be influenced by its subcellular localization, as it needs to reach the ATP-binding sites of tyrosine kinases to exert its inhibitory effects. Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the targeting and localization of this compound within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-deshydroxyethyl Dasatinib-d8 typically involves the deuteration of N-Boc-N-deshydroxyethyl Dasatinib. This process includes the incorporation of deuterium atoms into the molecular structure. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with high deuterium incorporation.
化学反应分析
Types of Reactions
N-Boc-N-deshydroxyethyl Dasatinib-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.
科学研究应用
N-Boc-N-deshydroxyethyl Dasatinib-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways and interactions of Dasatinib within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Dasatinib.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products.
相似化合物的比较
Similar Compounds
Dasatinib: The parent compound, used in cancer treatment.
N-Boc-N-deshydroxyethyl Dasatinib: The non-deuterated version of the compound.
Other Tyrosine Kinase Inhibitors: Compounds such as Imatinib and Nilotinib, which also target similar pathways.
Uniqueness
N-Boc-N-deshydroxyethyl Dasatinib-d8 is unique due to its deuterium incorporation, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability of the compound and provide more precise data in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers studying the detailed mechanisms of action and interactions of Dasatinib.
属性
IUPAC Name |
tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZAWDYZXXVSM-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693407 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263379-04-9 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)


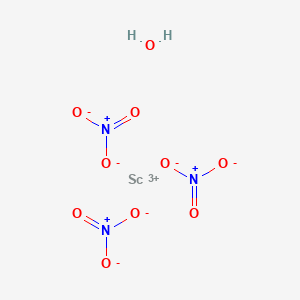

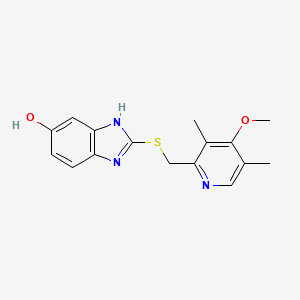
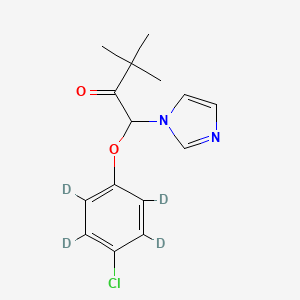
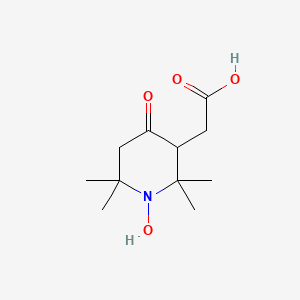
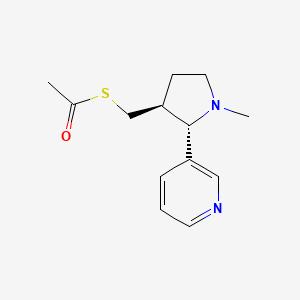


![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)
